molecular formula C21H25N3O2 B2522647 N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide CAS No. 920115-34-0

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide

Cat. No.: B2522647
CAS No.: 920115-34-0
M. Wt: 351.45
InChI Key: PRNZWGBXMCIMHK-UHFFFAOYSA-N
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Description

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that features a benzodiazole ring fused with a furan ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide typically involves multiple steps. One common method involves the initial formation of the benzodiazole ring, followed by the introduction of the furan-2-carboxamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares a similar furan-2-carboxamide moiety but differs in the indole ring structure.

    N-(furan-2-ylmethyl)-1H-benzimidazole-2-carboxamide: Similar in having a benzimidazole ring instead of a benzodiazole ring.

Uniqueness

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is unique due to its specific combination of a benzodiazole ring with a furan-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(19-11-6-14-26-19)22-15-20-23-17-9-4-5-10-18(17)24(20)13-12-16-7-2-1-3-8-16/h4-6,9-11,14,16H,1-3,7-8,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNZWGBXMCIMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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